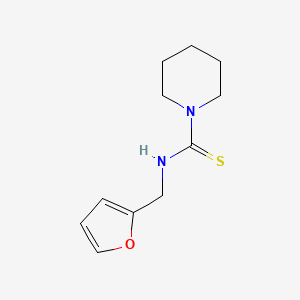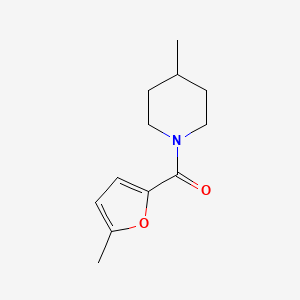
2-(benzylthio)-N-(3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(3-methylphenyl)propanamide, also known as BTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as amides and has a molecular weight of 291.43 g/mol. In
Applications De Recherche Scientifique
2-(benzylthio)-N-(3-methylphenyl)propanamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have potential anti-inflammatory, analgesic, and anti-cancer properties. This compound has also shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
2-(benzylthio)-N-(3-methylphenyl)propanamide exerts its therapeutic effects through multiple mechanisms of action. It has been found to inhibit the production of certain inflammatory cytokines, which can help reduce inflammation and pain. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to decreased cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(benzylthio)-N-(3-methylphenyl)propanamide in lab experiments is its potential therapeutic applications in various disease models. However, one limitation is that this compound has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-N-(3-methylphenyl)propanamide. One area of interest is the development of this compound derivatives with improved therapeutic properties. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Finally, this compound could potentially be used in combination with other drugs to enhance its therapeutic effects in various disease models.
Méthodes De Synthèse
2-(benzylthio)-N-(3-methylphenyl)propanamide can be synthesized through a multi-step process starting with the reaction of 3-methylbenzaldehyde with thioacetic acid to form 3-methylbenzylthioacetate. The resulting compound is then reacted with methylmagnesium bromide to form the corresponding alcohol. Finally, the alcohol is reacted with 2-bromo-N-(3-methylphenyl)propanamide to yield this compound.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-7-6-10-16(11-13)18-17(19)14(2)20-12-15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUZXFCDTUKFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5004813.png)
![N'-[(2-methoxyphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5004818.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5004825.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5004828.png)
![8-[4-(2,6-dichlorophenoxy)butoxy]quinoline](/img/structure/B5004831.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5004835.png)

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5-(1-methylbutyl)-4,6-pyrimidinediol](/img/structure/B5004844.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5004852.png)


![{9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5004871.png)

![4-[(dimethylamino)sulfonyl]-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5004888.png)